4-(2-Methoxyphenoxy)benzonitrile
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Overview
Description
4-(2-Methoxyphenoxy)benzonitrile is an organic compound with the molecular formula C14H11NO2. It is characterized by the presence of a benzonitrile group attached to a methoxyphenoxy moiety. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyphenoxy)benzonitrile typically involves the reaction of 2-methoxyphenol with 4-fluorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethyl sulfoxide at elevated temperatures (around 120°C) for an extended period (approximately 18 hours) to achieve high yields .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methoxyphenoxy)benzonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products:
Nucleophilic substitution: Substituted phenoxybenzonitriles.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Scientific Research Applications
4-(2-Methoxyphenoxy)benzonitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenoxy)benzonitrile depends on its specific application. In general, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
- 4-(4-Methoxyphenoxy)benzonitrile
- 4-(2-Ethoxyphenoxy)benzonitrile
- 4-(2-Methylphenoxy)benzonitrile
Comparison: 4-(2-Methoxyphenoxy)benzonitrile is unique due to the presence of the methoxy group at the ortho position, which can influence its reactivity and interactions compared to similar compounds with different substituents
Properties
IUPAC Name |
4-(2-methoxyphenoxy)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-16-13-4-2-3-5-14(13)17-12-8-6-11(10-15)7-9-12/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBJZVLPHCVODR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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